methyl 5-(2-methylpropyl)-2-({[3-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}amino)-1,3-thiazole-4-carboxylate
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Overview
Description
Methyl 5-(2-methylpropyl)-2-({[3-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}amino)-1,3-thiazole-4-carboxylate is a complex organic compound that belongs to the class of thiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(2-methylpropyl)-2-({[3-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}amino)-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. The starting materials might include 2-methylpropylamine, 3-(5-methyl-1H-tetrazol-1-yl)benzoic acid, and thiazole-4-carboxylic acid. The reactions could involve:
Amidation: Formation of the amide bond between the carboxylic acid and amine groups.
Esterification: Conversion of the carboxylic acid to the ester group.
Cyclization: Formation of the thiazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Catalysis: Use of catalysts to speed up the reaction.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(2-methylpropyl)-2-({[3-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}amino)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: As a potential drug candidate for treating diseases.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of methyl 5-(2-methylpropyl)-2-({[3-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}amino)-1,3-thiazole-4-carboxylate would depend on its specific biological target. It might interact with enzymes or receptors, modulating their activity and leading to a therapeutic effect. The molecular pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds with a thiazole ring, known for their biological activity.
Tetrazole Derivatives: Compounds with a tetrazole ring, often used in medicinal chemistry.
Uniqueness
Methyl 5-(2-methylpropyl)-2-({[3-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}amino)-1,3-thiazole-4-carboxylate is unique due to its specific combination of functional groups and rings, which might confer distinct biological properties and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C18H20N6O3S |
---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
methyl 5-(2-methylpropyl)-2-[[3-(5-methyltetrazol-1-yl)benzoyl]amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C18H20N6O3S/c1-10(2)8-14-15(17(26)27-4)19-18(28-14)20-16(25)12-6-5-7-13(9-12)24-11(3)21-22-23-24/h5-7,9-10H,8H2,1-4H3,(H,19,20,25) |
InChI Key |
GBHPYELHZATNFU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=NN1C2=CC=CC(=C2)C(=O)NC3=NC(=C(S3)CC(C)C)C(=O)OC |
Origin of Product |
United States |
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